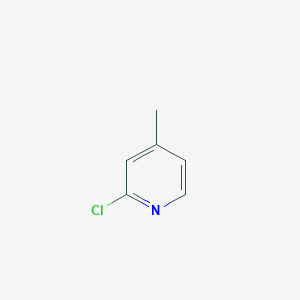

2-Chloro-4-methylpyridine

Overview

Description

2-Chloro-4-methylpyridine (CAS: [3678-62-4]) is a halogenated pyridine derivative with the molecular formula C₆H₆ClN and a molecular weight of 127.57 g/mol. It is characterized by a chlorine atom at the 2-position and a methyl group at the 4-position on the pyridine ring. Key physical properties include a boiling point of 194–195°C, density of 1.142 g/cm³, and a refractive index of 1.529 . The compound is widely used as a pharmaceutical intermediate, notably in the synthesis of antiretroviral drugs like Nevirapine, and in gas-phase basicity studies for MALDI applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-methylpyridine can be synthesized through several methods. One common method involves the chlorination of 4-methylpyridine using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Cross-Coupling Reactions: It reacts with boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding N-oxides or reduced to form 4-methylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

Cross-Coupling: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3) are employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Cross-Coupling Reactions: Biaryl compounds are the major products.

Oxidation and Reduction: N-oxides and reduced pyridines are formed.

Scientific Research Applications

2-Chloro-4-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyridine depends on its specific application. In cross-coupling reactions, it acts as a substrate that undergoes palladium-catalyzed coupling to form biaryl compounds. The chlorine atom is replaced by a new carbon-carbon bond, facilitated by the palladium catalyst . In biological applications, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro-5-methylpyridine

- Structural Difference : The methyl group is at the 5-position instead of the 4-position (CAS: [18368-64-4]).

- Physical Properties : Similar molecular weight (127.57 g/mol) but distinct density (1.169 g/cm³ vs. 1.142 g/cm³) .

- Commercial Availability : Priced higher (JPY 13,000 vs. JPY 12,000 for 25g), indicating differences in synthesis complexity or demand .

Halogenated Derivatives: 2-Chloro-4-iodo-3-methylpyridine

- Structural Difference : Incorporates iodine at the 4-position.

- Impact : The heavier iodine atom increases molecular weight (254.55 g/mol ) and may enhance electrophilic substitution reactivity compared to chlorine .

Nitro-Substituted Analog: 2-Chloro-4-methyl-3-nitropyridine

- Structural Difference: Nitro group (-NO₂) at the 3-position (CAS: [23056-39-5]).

- Impact : The electron-withdrawing nitro group reduces basicity and alters reactivity in aromatic substitution reactions .

Methoxy Derivatives: 2-Methoxy-4-methylpyridine

- Synthesis : Produced via nucleophilic substitution of 2-Chloro-4-methylpyridine with sodium methoxide.

- Properties : The methoxy group (-OCH₃) enhances solubility in polar solvents compared to the chloro analog .

Reactivity in Cross-Coupling Reactions

- This compound undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives (e.g., 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine) .

- Comparison : In contrast, 3-benzoyl-4-bromo-2-chloropyridine (5-Br) exhibits distinct reactivity under similar conditions, highlighting the influence of substituent electronegativity and position .

Challenges in Deprotocupration-Acylation

- Attempted acylation of this compound with benzoyl chloride yielded unidentified byproducts, whereas dichloropyridine analogs (e.g., 3-benzoyl-2,4-dichloropyridine) reacted cleanly .

Antimicrobial Activity

- Derivatives of this compound with substituted phenyl groups (e.g., nitro, bromo) show 67–81% yields and varying antimicrobial efficacy. For example, nitro-substituted derivatives exhibit higher activity against E. coli compared to methyl-substituted analogs .

VEGFR3 Inhibition

- In QSAR studies, this compound derivatives demonstrated moderate inhibitory activity (9.27–27.74% inhibition ), outperforming 2-fluoro-5-methylpyridine (16.02%) but underperforming against 5-bromo-2-fluoro-3-methylpyridine (24.11%) .

Biological Activity

2-Chloro-4-methylpyridine, also known as 2-chloro-4-picoline, is a halogenated heterocyclic organic compound with the molecular formula and a molecular weight of 127.57 g/mol. This compound has garnered attention in various fields of research due to its significant biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| CAS Number | 3678-62-4 |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-chloro-4-picoline, pyridine, 2-chloro-4-methyl |

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. It is particularly noted for its effectiveness against bacterial strains and viruses. Research indicates that this compound can inhibit the growth of several bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways essential for bacterial survival .

Antiviral Activity

In addition to its antibacterial properties, this compound has demonstrated antiviral effects against several viruses, including:

- HIV

- Influenza virus

- Dengue virus

Studies have indicated that it may inhibit viral replication by targeting specific viral proteins and pathways .

Anti-cancer Potential

Recent studies have explored the potential anti-cancer properties of this compound. In vitro experiments have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including:

- Activation of caspase pathways

- Modulation of cell cycle progression

- Inhibition of angiogenesis

These findings suggest that this compound could be a valuable candidate for developing new anti-cancer therapies .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been investigated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's antioxidant capacity may play a significant role in mitigating neuronal damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The results indicated that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus .

Case Study 2: Anti-cancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

The compound induced apoptosis in cancer cells, suggesting its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-methylpyridine, and what factors influence reaction efficiency?

Methodological Answer: The primary synthesis involves reacting 3-methylpyridine 1-oxide with phosphorus oxychloride (POCl₃) at controlled temperatures (-50°C to +50°C). This method yields ~25% of the target compound with minimal isomeric by-products due to selective chlorination at the 2-position . Key factors affecting efficiency include:

- Temperature control : Higher temperatures (>50°C) risk side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst use : Lewis acids like AlCl₃ may improve regioselectivity. Purification via distillation or recrystallization ensures >98% purity, critical for downstream applications .

| Synthetic Method | Conditions | Yield | Purity |

|---|---|---|---|

| POCl₃/3-methylpyridine 1-oxide | -50°C to +50°C | ~25% | >98% |

| Alternative chlorination | Under study | N/A | N/A |

Q. How is this compound characterized to confirm its structure and purity?

Methodological Answer: Researchers use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks at δ 2.35 (CH₃), 7.2–8.5 ppm (pyridine ring) confirm substitution patterns .

- GC-MS : Monitors purity and detects isomeric contaminants (e.g., 2-Chloro-3-methylpyridine) .

- Elemental analysis : Matches calculated vs. observed C, H, N, Cl percentages (e.g., C₆H₆ClN: C 56.50%, H 4.74%) .

- Melting point determination : Consistency with literature values (e.g., 120°C) validates identity .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as:

- A precursor for mGLUR5 modulators : Nucleophilic substitution at the 2-position with imidazole derivatives generates potential antipsychotics .

- A building block for TGR5 agonists : Trifluoromethyl groups are introduced via Suzuki-Miyaura coupling, enabling oral bioavailability studies .

- Gas-phase basicity calibration : Its well-defined proton affinity aids MALDI-TOF mass spectrometry calibration for small organic molecules .

Advanced Research Questions

Q. What computational methods are used to study the electronic properties of this compound, and how do they inform reactivity predictions?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts:

- Electrostatic potential maps : Highlight electrophilic regions (e.g., Cl at C2) for nucleophilic attack .

- Frontier molecular orbitals (HOMO/LUMO) : Reveal charge-transfer interactions in metal coordination complexes .

- Thermochemical data : Calculated bond dissociation energies (BDEs) guide reaction optimization (e.g., Cl substitution vs. ring stability) .

Q. How can researchers optimize nucleophilic substitution reactions involving this compound to minimize by-products?

Methodological Answer: Key strategies include:

- Solvent selection : DMSO or DMF stabilizes transition states, reducing side reactions .

- Temperature modulation : 60–80°C balances reaction rate and selectivity .

- Nucleophile activation : Use of K₂CO₃ or NaH deprotonates amines/thiols, enhancing reactivity . Example: Reaction with piperidine in DMF at 70°C achieves >90% conversion to 2-(piperidin-1-yl)-4-methylpyridine .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from:

- Purity variations : Impurities (e.g., 4-Chloro isomers) skew bioassay results. Validate via GC-MS .

- Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1%) .

- Dose-response validation : EC₅₀ values should be replicated across ≥3 independent experiments .

Q. Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and fume hoods are mandatory to avoid dermal/ocular exposure .

- Storage : Keep in airtight containers at <25°C, away from ignition sources .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Properties

IUPAC Name |

2-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVSTDHRRYQFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190241 | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3678-62-4 | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3678-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.